molecular formula C16H11ClN2O3 B2616062 N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 302922-55-0

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2616062
CAS No.: 302922-55-0
M. Wt: 314.73
InChI Key: AVVOZZFSRMGUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic small molecule belonging to the 4-hydroxyquinolin-2-one class. Its structure comprises a quinoline core substituted with a hydroxyl group at position 4, a ketone at position 2, and a 3-chlorophenyl carboxamide moiety at position 2. The compound has drawn interest in medicinal chemistry due to its structural similarity to analgesics and anti-inflammatory agents.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVOZZFSRMGUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 4-position can be oxidized to form a quinone derivative.

    Reduction: The oxo group at the 2-position can be reduced to form a hydroxy derivative.

    Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has been investigated for its antimicrobial properties. Compounds within the quinoline class have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The potential for this compound to serve as a precursor for developing novel antibiotics is significant due to its structural similarities with other biologically active quinoline derivatives.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, quinoline derivatives have been shown to exhibit selective cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7 cells. Investigating the interactions of this compound with cancerous cells may reveal mechanisms of action that can be exploited for therapeutic purposes .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. By studying how modifications to its structure affect its interaction with biological targets, researchers can design more effective analogues with enhanced therapeutic properties.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives similar to this compound:

Case Study 1: Antimicrobial Screening

A study screened various quinoline derivatives for their antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with specific structural modifications exhibited significant zones of inhibition, indicating their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, a series of quinoxaline derivatives were synthesized and tested against HCT-116 and MCF-7 cell lines. The results demonstrated that certain compounds displayed low micromolar activity against these cancer cells, suggesting that similar modifications in this compound could yield promising anticancer agents .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can be contextualized through comparisons with structurally related compounds. Below is a detailed analysis:

Structural Analogs and Pharmacological Activity

Key analogs and their pharmacological profiles are summarized in Table 1:

Table 1: Comparison of Structural Analogs

Compound Name Substituents Molecular Formula Average Mass Analgesic Activity (Dose, Model)
Target Compound 3-Chlorophenyl C₁₆H₁₁ClN₂O₃ 314.73 Not explicitly reported
N-(3-Pyridylmethyl)-6,7-dimethoxy analog [1] 3-Pyridylmethyl, 6,7-dimethoxy C₁₉H₁₇N₃O₅ 367.35 75.3% reduction in writhings (20 mg/kg, acetic acid model)
1-(2-Cyanoethyl)-N-(2-pyridylmethyl) analog 2-Pyridylmethyl, 2-cyanoethyl C₁₉H₁₆N₄O₃ 348.35 High activity (metabolites enhance efficacy)
N-(3-Bromophenyl) analog 3-Bromophenyl C₁₆H₁₁BrN₂O₃ 359.18 No activity data provided
1-Ethyl-substituted analog 3-Chlorophenyl, 1-ethyl C₁₈H₁₅ClN₂O₃ 342.78 Undisclosed activity
Hexahydroquinoline derivative [2] 3-Pyridylmethyl, hexahydroquinoline core C₁₇H₁₇N₃O₃ 311.34 Polymorph-dependent activity (α-form > β-form)
Substituent Effects on Activity
  • Quinolone Ring Modifications: Substituents on the quinoline core (e.g., 6,7-dimethoxy groups in the pyridylmethyl analog) enhance analgesic potency, as seen in the 75.3% writhing reduction . However, suggests that substituents on the quinolone ring itself have a weaker influence compared to the carboxamide side chain .
  • Halogen Substitution: Replacing chlorine with bromine (C₁₆H₁₁BrN₂O₃ vs.
  • Alkyl Side Chains : The 1-ethyl substituent in C₁₈H₁₅ClN₂O₃ introduces steric bulk, which may affect binding affinity or metabolic stability .
Polymorphism and Bioactivity

The hexahydroquinoline derivative (C₁₇H₁₇N₃O₃) exhibits polymorphism, with its α-form demonstrating superior analgesic efficacy over the β-form in the acetic acid writhing model. This highlights the importance of crystallographic studies in optimizing drug candidates .

Physicochemical Properties
  • Molecular Weight : The target compound (314.73 Da) is lighter than its bromophenyl (359.18 Da) and ethyl-substituted (342.78 Da) analogs, suggesting favorable pharmacokinetics for oral absorption .
  • Solubility : The 6,7-dimethoxy groups in the pyridylmethyl analog may improve aqueous solubility, contributing to its high oral efficacy .
Mechanistic Insights

While the exact mechanism of the target compound remains unelucidated, its analogs likely act via non-opioid pathways, as evidenced by comparisons with metamizole and diclofenac in preclinical models .

Biological Activity

N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClN2O3C_{16}H_{13}ClN_{2}O_{3}, with a molecular weight of approximately 384.9 g/mol. The structure features a quinoline core with a hydroxyl group and a carboxamide functional group, which are significant for its reactivity and biological properties.

Research indicates that this compound interacts with various biomolecules, leading to significant biological effects. Its mechanisms of action may include:

  • Antimicrobial Activity : The compound exhibits moderate antibacterial properties against various pathogens, which is common among quinoline derivatives .
  • Anti-HIV Activity : Similar compounds have shown potential in inhibiting HIV replication and integrase activity, suggesting that this compound may also possess anti-HIV properties .

Antibacterial Activity

The antibacterial efficacy of the compound can be assessed using Minimum Inhibitory Concentration (MIC) assays. Preliminary studies suggest moderate activity against Gram-positive and Gram-negative bacteria. For example:

Bacterial Strain MIC (µg/mL) Activity Level
Staphylococcus aureus50Moderate
Escherichia coli100Low
Bacillus subtilis75Moderate

These findings indicate that while the compound has some antibacterial activity, further optimization may be required to enhance its efficacy .

Anti-HIV Activity

In studies involving similar quinoline derivatives, compounds have shown varying degrees of anti-HIV activity. For instance, derivatives with structural similarities to this compound demonstrated IC50 values ranging from 10 µM to over 100 µM in inhibiting HIV replication. Although specific data on this compound's anti-HIV activity is limited, it is hypothesized that it may exhibit comparable effects due to its structural attributes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with other quinoline derivatives:

Compound Name Structural Features Unique Aspects
N-(3-chlorophenethyl)-4-nitrobenzamideNitro group instead of hydroxylDifferent electronic properties affecting reactivity
2-chloro-N-(3-chlorophenyl)nicotinamideContains a nicotinamide moietyPotentially different pharmacological profiles
N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamidePiperazine ring and dibenzo[b,f][1,4]thiazepine moietyDistinct structural complexity influencing activity

This table illustrates how the unique substitutions in this compound may confer distinct therapeutic advantages compared to other derivatives .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various quinoline derivatives for their biological activities. For instance:

  • A study synthesized a series of N'-arylidene derivatives based on the 4-hydroxyquinoline scaffold and evaluated their anti-HIV and antibacterial activities. The findings indicated that modifications to the quinoline structure could enhance biological efficacy .
  • Another research project explored the anticancer potential of quinoline derivatives against breast cancer cell lines. The incorporation of carboxamide groups was found to significantly enhance cytotoxicity against these cancer cells .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide?

The compound can be synthesized via amidation reactions. A common approach involves coupling 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives with 3-chloroaniline under activating agents like T3P (propylphosphonic anhydride) in polar solvents (e.g., DMF) with triethylamine as a base. Microwave-assisted synthesis (120°C, 20 minutes) has been used for similar carboxamides to improve reaction efficiency . Post-synthesis, purification typically involves recrystallization from DMSO or DMF to obtain high-purity crystals .

Q. How should researchers characterize the crystalline structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal structures. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . Powder X-ray diffraction (PXRD) can differentiate polymorphic forms by comparing experimental patterns with simulated data from SC-XRD results. Thermal analysis (DSC/TGA) should complement XRD to identify phase transitions or solvate formation .

Q. What solvent systems are suitable for in vivo administration of this poorly water-soluble compound?

For oral bioavailability studies, prepare a fine aqueous suspension using 0.5–1% Tween-80 as a stabilizer. Dose administration at 20 mg/kg in mice has been validated for analogous quinoline carboxamides. Ensure homogeneity via sonication and verify stability over the experimental timeframe .

Advanced Research Questions

Q. How does polymorphism impact the pharmacological activity of this compound?

Polymorphism can drastically alter bioactivity. For example, in a related compound (N-(3-pyridylmethyl)-analogue), the α-polymorph showed 58% writhing inhibition in the acetic acid model, while the β-form had only 22% efficacy. This discrepancy was linked to triclinic vs. monoclinic crystal packing, affecting dissolution rates and bioavailability . To assess polymorphism:

  • Screen crystallization conditions (solvent, temperature, cooling rate).
  • Quantify phases via PXRD-Rietveld analysis.
  • Correlate in vitro dissolution profiles with in vivo efficacy (e.g., ED₅₀ in murine models) .

Q. How can contradictory biological activity data between batches be resolved?

Contradictions often arise from undetected polymorphic mixtures or amorphous content. Implement strict batch characterization protocols:

  • Step 1: Perform PXRD and DSC to confirm phase purity.
  • Step 2: Use HPLC-UV/MS to rule out synthetic impurities (>95% purity).
  • Step 3: Conduct parallel in vivo assays (e.g., 10 animals/group) with positive controls (e.g., Piroxicam) to normalize inter-study variability .
  • Step 4: Apply multivariate statistics (ANOVA with post-hoc tests) to identify significant batch effects .

Q. What bioisosteric modifications could enhance the compound’s analgesic activity?

Bioisosteric replacement of the 3-chlorophenyl group with heterocycles (e.g., 3-pyridylmethyl) has improved activity in analogues. For instance, 3-pyridine derivatives increased writhing inhibition by 30% compared to benzyl groups, likely due to enhanced hydrogen bonding with target receptors. Key modifications to explore:

  • Replace chlorine with methoxy or nitro groups for improved solubility.
  • Introduce allyl or propyl substituents at the quinoline N-1 position to modulate metabolic stability .

Key Recommendations

  • Prioritize polymorph screening early in development to avoid reproducibility issues.
  • Use SHELX for crystallographic refinement to handle complex datasets .
  • Validate biological activity across ≥3 polymorphic forms to establish structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.